molecular formula C29H22Cl2N2O4 B12043997 [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12043997
M. Wt: 533.4 g/mol
InChI Key: QPLRNBOMFJGQEN-KCSSXMTESA-N
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Description

This compound is a hydrazone derivative characterized by:

  • Hydrazinylidene linkage: Facilitates hydrogen bonding and π-stacking interactions with biological targets.
  • 4-Phenylphenoxy-propanoyl group: Introduces steric bulk and aromaticity, which may influence pharmacokinetic properties.

Its synthesis typically involves condensation of a hydrazide with a carbonyl-containing precursor under controlled conditions (e.g., reflux in ethanol) .

Properties

Molecular Formula

C29H22Cl2N2O4

Molecular Weight

533.4 g/mol

IUPAC Name

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H22Cl2N2O4/c1-19(36-24-14-9-22(10-15-24)21-5-3-2-4-6-21)28(34)33-32-18-20-7-12-25(13-8-20)37-29(35)26-16-11-23(30)17-27(26)31/h2-19H,1H3,(H,33,34)/b32-18+

InChI Key

QPLRNBOMFJGQEN-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can be achieved through a multi-step process:

    Step 1 Synthesis of 4-phenylphenol: - This can be prepared via the Suzuki coupling reaction between phenylboronic acid and 4-bromophenol.

    Step 2 Formation of 4-phenylphenoxypropanoic acid: - The 4-phenylphenol is reacted with 2-bromopropanoic acid under basic conditions to form the ester.

    Step 3 Hydrazone Formation: - The ester is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Step 4 Final Coupling: - The hydrazone is coupled with 2,4-dichlorobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction of the hydrazone linkage can lead to the formation of the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its hydrazone linkage.

    Enzyme Inhibition: Possible application in enzyme inhibition studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging.

Industry

    Polymer Chemistry: Use in the synthesis of polymers with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is likely to involve interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following compounds share core structural motifs but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Key Substituents Notable Features Biological Activities Reference
[4-[(E)-[2-(4-Phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate C₂₉H₂₁Cl₂N₂O₄ 4-Phenylphenoxy, 2,4-dichlorobenzoate High lipophilicity due to aromatic groups Potential anticancer, antimicrobial Target Compound
[3-[(E)-[[2-(4-Fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate C₂₂H₁₅Cl₂FN₂O₄ 4-Fluorophenoxy Fluorine enhances metabolic stability Antibacterial, anti-inflammatory
[4-[(E)-[(3-Bromobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate C₂₁H₁₃BrCl₂N₂O₃ 3-Bromobenzoyl Bromine increases molecular weight and halogen bonding Antifungal, enzyme inhibition
2-Methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate C₂₃H₁₈Cl₂N₂O₄ Methoxy, phenylacetyl Methoxy improves solubility; phenylacetyl modulates steric effects Antiproliferative

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The target compound (LogP ~5.2 estimated) is more lipophilic than the fluorophenoxy analogue (LogP ~4.8) due to the bulky phenylphenoxy group, suggesting better membrane permeability .
  • Solubility : Methoxy-containing derivatives (e.g., ) exhibit higher aqueous solubility than halogenated counterparts, impacting bioavailability .
  • Metabolic Stability: Fluorine in reduces oxidative metabolism, extending half-life compared to non-halogenated hydrazones .

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